molecular formula C20H21ClN2O4S B2933054 5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034486-05-8

5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2933054
CAS RN: 2034486-05-8
M. Wt: 420.91
InChI Key: SKKZZMBMPSKKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

Scientific Research Applications

Structural Analysis and Molecular Docking

Research on similar compounds has demonstrated the importance of structural analysis and molecular docking studies. For example, docking studies and crystal structure analysis of tetrazole derivatives have provided insights into the orientation and interaction of molecules within the active site of enzymes, such as cyclooxygenase-2, suggesting a potential for COX-2 inhibition (Al-Hourani et al., 2015). These methods can be applied to understand the binding efficiency and specificity of "5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one" to its target proteins.

Synthesis and Reactivity

The synthesis and reactivity of compounds containing sulfonyl groups have been extensively studied. For instance, the synthesis of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles showcases the versatility of sulfonyl groups in forming stable and reactive intermediates (Culhane & Fokin, 2011). This reactivity is critical for developing novel heterocyclic compounds with potential pharmacological applications. The unique structure of "5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one" might offer new pathways for chemical synthesis and the exploration of its reactivity towards different substrates.

Antiviral and Antimicrobial Applications

The antiviral and antimicrobial potential of similar sulfonyl-containing compounds has been documented. For instance, thiadiazole sulfonamides have shown specific anti-tobacco mosaic virus activity (Chen et al., 2010). This suggests that "5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one" could be explored for its potential antiviral and antimicrobial efficacy, contributing to the development of new therapeutic agents.

Pharmacological Evaluation

The pharmacological evaluation of heterocyclic compounds, such as the benzoxepine-1,2,3-triazole hybrids, has identified potential antibacterial and anticancer agents (Kuntala et al., 2015). These studies highlight the importance of synthesizing and testing compounds like "5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one" for their pharmacological properties, which could lead to the discovery of novel drugs.

properties

IUPAC Name

5-[3-(4-chlorophenyl)azepan-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-22-18-12-17(9-10-19(18)27-20(22)24)28(25,26)23-11-3-2-4-15(13-23)14-5-7-16(21)8-6-14/h5-10,12,15H,2-4,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKZZMBMPSKKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC(C3)C4=CC=C(C=C4)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.